Product packaging for Benzyl prop-1-en-2-yl phenylphosphonate(Cat. No.:CAS No. 62292-08-4)

Benzyl prop-1-en-2-yl phenylphosphonate

Cat. No.: B14543848
CAS No.: 62292-08-4
M. Wt: 288.28 g/mol
InChI Key: MOGBPKOUUYFNOI-UHFFFAOYSA-N
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Description

Benzyl prop-1-en-2-yl phenylphosphonate is a research-grade organophosphorus compound provided for investigational purposes. This phenylphosphonate ester is of significant interest in medicinal chemistry and pharmacology research due to its structural features. Compounds within this class have been identified as selective inhibitors with prostaglandin-blocking activity, making them valuable tools for studying inflammatory pathways and related biological processes . The mechanism of action for related phenylphosphonate esters involves the interference with prostaglandin and a slow-reacting substance of anaphylaxis, which are key mediators in smooth muscle contraction and inflammatory responses . The presence of both benzyl and propenyl ester groups in its structure may influence its reactivity, lipophilicity, and interaction with biological targets. Researchers can utilize this compound to explore synthetic methodologies, including sustainable protocols for forming C-P bonds, which are attractive targets as isosteric analogs of phosphate esters and in the synthesis of phosphonopeptides . This product is intended for laboratory research by qualified personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Always refer to the safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17O3P B14543848 Benzyl prop-1-en-2-yl phenylphosphonate CAS No. 62292-08-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62292-08-4

Molecular Formula

C16H17O3P

Molecular Weight

288.28 g/mol

IUPAC Name

[phenyl(prop-1-en-2-yloxy)phosphoryl]oxymethylbenzene

InChI

InChI=1S/C16H17O3P/c1-14(2)19-20(17,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12H,1,13H2,2H3

InChI Key

MOGBPKOUUYFNOI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OP(=O)(C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzyl Prop 1 En 2 Yl Phenylphosphonate and Analogous Structures

General Strategies for Carbon-Phosphorus Bond Formation in Phosphonate (B1237965) Synthesis

The creation of the C-P bond is a cornerstone of organophosphorus chemistry. Several key reactions have been developed to efficiently forge this linkage, each with its own set of advantages and substrate scopes.

The Michaelis-Arbuzov Reaction for Aryl and Benzylic Phosphonates

The Michaelis-Arbuzov reaction, a cornerstone in the synthesis of phosphonates, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. organic-chemistry.orgnih.govwikipedia.org The reaction proceeds via an S(_N)2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation by the halide ion to yield the final phosphonate product. organic-chemistry.org

While classic conditions often require high temperatures, particularly for less reactive halides, several modifications have been developed. frontiersin.org For the synthesis of benzylic phosphonates, the reaction of a benzyl (B1604629) halide with a trialkyl phosphite is a common application. acs.org Lewis acid mediation can facilitate the reaction at room temperature, providing a milder alternative. organic-chemistry.orgorganic-chemistry.org Furthermore, a direct conversion of benzylic alcohols to phosphonates using triethyl phosphite mediated by zinc iodide has been reported, offering a convenient alternative to the traditional multi-step process involving conversion of the alcohol to a halide. acs.org

For aryl phosphonates, the classical Michaelis-Arbuzov reaction is generally not feasible due to the inertness of aryl halides to S(_N)2 reactions. However, modern variations have emerged. A palladium-catalyzed Michaelis-Arbuzov reaction of triaryl phosphites and aryl iodides has been developed, which proceeds under mild conditions. organic-chemistry.orgorganic-chemistry.org Additionally, a photochemical approach allows for the synthesis of arylphosphonates by generating aryl radicals that can then react with phosphites. nih.gov

Table 1: Variants of the Michaelis-Arbuzov Reaction

Variant Substrates Key Features
Classical Trialkyl phosphite + Alkyl halide High temperatures may be required. frontiersin.org
Lewis Acid-Mediated Trialkyl phosphite + Arylmethyl/Heteroarylmethyl halides/alcohols Proceeds at room temperature. organic-chemistry.orgorganic-chemistry.org
Zinc Iodide-Mediated Triethyl phosphite + Benzylic/Allylic alcohols Direct conversion of alcohols to phosphonates. acs.org
Palladium-Catalyzed Triaryl phosphite + Aryl iodide Mild reaction conditions. organic-chemistry.orgorganic-chemistry.org
Photochemical Phosphite + Aryl halide Involves the generation of aryl radicals. nih.gov

Hirao Reaction (Palladium-Catalyzed Cross-Coupling of H-Phosphonates with Organic Halides)

The Hirao reaction is a palladium-catalyzed cross-coupling reaction between H-phosphonates (such as dialkyl phosphites) and aryl or vinyl halides to form aryl or vinyl phosphonates. nih.govwikipedia.org This reaction has become a staple in organophosphorus chemistry for creating C(sp²)-P bonds. wikipedia.org The catalytic cycle is believed to involve the oxidative addition of the organic halide to a Pd(0) species, followed by reaction with the H-phosphonate and subsequent reductive elimination to yield the phosphonate and regenerate the catalyst. nih.govmdpi.com

Initially, the reaction was performed with tetrakis(triphenylphosphine)palladium(0) as the catalyst. nih.govnih.gov Subsequent developments have introduced more efficient catalytic systems, such as those using Pd(OAc)(_2) with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), which allow for lower catalyst loadings and broader substrate scope, including the coupling of aryl chlorides. nih.gov The Hirao reaction is stereoselective, and in the case of vinyl halides, the configuration of the double bond is retained in the product. organic-chemistry.org

Table 2: Key Features of the Hirao Reaction

Feature Description
Reactants H-phosphonate (e.g., dialkyl phosphite) and an organic halide (aryl or vinyl). nih.gov
Catalyst Typically a palladium complex, such as Pd(PPh(_3))(_4) or Pd(OAc)(_2) with a phosphine ligand. nih.govnih.gov
Mechanism Involves oxidative addition, ligand exchange, and reductive elimination. nih.govmdpi.com
Stereochemistry Retention of configuration for vinyl halides. organic-chemistry.org
Advantages Efficient formation of C(sp²)-P bonds with a broad substrate scope. nih.gov

Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative route to phosphonates through the reaction of a sodium salt of a dialkyl phosphite with an alkyl halide. wikipedia.org The sodium salt is typically generated in situ by treating the dialkyl phosphite with a base, such as sodium metal or sodium hydride. This is followed by nucleophilic substitution on the alkyl halide. wikipedia.org

Compared to the Michaelis-Arbuzov reaction, the Michaelis-Becker reaction can sometimes give lower yields. wikipedia.org However, it offers advantages in certain cases, such as the synthesis of dialkyl-p-vinylbenzyl phosphonates, where it can proceed rapidly at room temperature, avoiding the heat-induced polymerization that can be problematic in the Arbuzov procedure. tandfonline.com Phase-transfer catalysis has also been employed to facilitate the Michaelis-Becker reaction, for example, in the synthesis of dialkyl methyl phosphonates using a liquid-liquid two-phase system. tandfonline.comresearchgate.net

Direct Phosphonylation Approaches

Direct phosphonylation methods aim to form C-P bonds by directly introducing a phosphonate group onto a carbon atom, often through C-H activation or other novel pathways, bypassing the need for pre-functionalized substrates like organic halides. acs.orgresearchgate.net These methods are highly desirable from an atom economy and environmental perspective. nih.gov

One such approach involves the phosphonylation of N-phenyltetrahydroisoquinolines in microdroplets without the need for a catalyst, achieving high yields in a short amount of time. acs.orgnih.gov Another strategy is the silver-catalyzed intermolecular phosphonylation of alkenes, which can stereoselectively produce (E)-alkenylphosphonates. researchgate.net These emerging techniques represent a frontier in phosphonate synthesis, offering more sustainable and efficient routes to these valuable compounds.

Specific Approaches for Constructing the Vinyl (Prop-1-en-2-yl) Phosphonate Moiety

The synthesis of the vinylphosphonate portion of the target molecule requires specific strategies that can control the regioselectivity and stereoselectivity of the double bond formation.

Transition Metal-Promoted Syntheses of Vinylphosphonates (e.g., Palladium, Copper, Nickel Catalysis)

Transition metal catalysis is a powerful tool for the synthesis of vinylphosphonates, offering high efficiency and selectivity. benthamdirect.comingentaconnect.comresearchgate.net

Palladium Catalysis: As discussed in the context of the Hirao reaction, palladium catalysts are widely used for the cross-coupling of H-phosphonates with vinyl halides or triflates to produce vinylphosphonates. nih.govnottingham.ac.uk Another palladium-catalyzed approach is the Negishi coupling of α-halo vinylphosphonates with alkylzinc reagents to furnish α-alkyl vinylphosphonates. rsc.org Furthermore, the reaction of vinylboronates with triethyl phosphite in the presence of palladium acetate provides a stereospecific route to (E)- and (Z)-alkenylphosphonates. researchgate.net

Copper Catalysis: Copper-catalyzed methods have also been developed for the synthesis of vinylphosphonates. Copper nanoparticles supported on zinc oxide have been shown to effectively catalyze the direct synthesis of vinylphosphonates from aliphatic alkynes and diethylphosphite. conicet.gov.arsciforum.netresearchgate.net This method offers a mild, simple, and economical route. sciforum.net Copper-catalyzed hydrophosphorylation of alkynes with dialkylphosphites can also lead to the regio- and stereoselective formation of E-vinylphosphonates. nih.gov

Nickel Catalysis: Nickel catalysts also play a role in the formation of vinylphosphonates. Early work demonstrated the use of nickel halides for the synthesis of vinyl phosphonates, although these reactions often suffered from low yields and poor stereoselectivity. wikipedia.org More recently, nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites has been reported as an efficient method. organic-chemistry.org The development of nickel-catalyzed reactions for vinylphosphonate synthesis continues to be an active area of research. acs.org

Table 3: Transition Metal-Catalyzed Syntheses of Vinylphosphonates

Metal Catalyst Reaction Type Substrates Key Features
Palladium Hirao Cross-Coupling H-phosphonate + Vinyl halide/triflate High efficiency and stereoselectivity. nih.govnottingham.ac.uk
Palladium Negishi Coupling α-halo vinylphosphonate + Alkylzinc reagent Synthesis of α-alkyl vinylphosphonates. rsc.org
Palladium Suzuki-Miyaura type Vinylboronate + Triethyl phosphite Stereospecific synthesis of (E)- and (Z)-isomers. researchgate.net
Copper Direct Synthesis from Alkynes Aliphatic alkyne + Diethylphosphite Mild and economical route using CuNPs/ZnO. conicet.gov.arsciforum.netresearchgate.net
Copper Hydrophosphorylation Alkyne + Dialkylphosphite Regio- and stereoselective formation of E-isomers. nih.gov
Nickel Cross-Coupling Aryl bromide + Dialkyl phosphite Electrochemical method. organic-chemistry.org

Hydrophosphorylation of Alkynes to Alkenylphosphonates

The direct addition of a P-H bond across a carbon-carbon triple bond, known as hydrophosphorylation, is an atom-economical method for synthesizing vinylphosphonates. Transition metal catalysis is often employed to control the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E/Z isomerism) of the reaction. nih.govrsc.org

Copper-catalyzed systems have emerged as particularly effective for the hydrophosphorylation of terminal alkynes with dialkyl phosphites. nih.govrsc.org For instance, using a commercially available copper chloride (CuCl) catalyst in the presence of a bidentate ligand like ethylene diamine (EDA) in acetonitrile promotes the selective formation of E-vinylphosphonates. nih.govrsc.org This method avoids the need for more expensive and toxic palladium catalysts. rsc.org The reaction proceeds by adding the alkyne to a mixture of the dialkyl phosphite and the CuCl/EDA catalyst, followed by refluxing for 6-24 hours. nih.gov The process is tolerant of various functional groups and has been successfully applied to complex molecules, including derivatives of natural products like estradiol. rsc.org

While metal-catalyzed approaches are common, radical hydrophosphorylation offers an alternative pathway that avoids metal catalysts, which can be difficult to remove from the final product. acs.org This method is particularly effective for aliphatic terminal alkynes reacting with H-phosphine oxides to yield anti-Markovnikov adducts. acs.org

Table 1: Copper-Catalyzed Hydrophosphorylation of Phenylacetylene

Catalyst System Ligand Solvent Outcome Yield
CuCl Ethylene Diamine (EDA) Acetonitrile E-vinylphosphonate Good
(CH₃CN)₄CuBF₄ Ethylene Diamine (EDA) Acetonitrile E-vinylphosphonate Good nih.govrsc.org

Synthesis of Vinylphosphonates from Ketones or Aldehydes

The conversion of carbonyl compounds into vinylphosphonates is a classical and versatile strategy. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions, is a prominent example. However, certain ylide systems, such as diphenyl triphenylphosphoranylidenemethylphosphonate, are reactive with aldehydes but not with ketones, limiting their application for producing β,β-disubstituted vinylphosphonates. tandfonline.com The carbanion of tetraethyl methylenebisphosphonate has seen some use with ketones, but its application remains limited. tandfonline.com

A more recent, metal-free approach involves the promotion of the reaction between ketones and H-phosphonates by triflic anhydride (Tf₂O). organic-chemistry.orgacs.org This method is effective for both aryl and alkyl ketones, providing vinylphosphonates in high to excellent yields under mild, solvent-free conditions. organic-chemistry.org The reaction is scalable and is thought to proceed through either a nucleophilic vinylic substitution or a nucleophilic addition-elimination mechanism. organic-chemistry.orgacs.org Optimal conditions often involve a specific molar ratio of the ketone, P-H reagent, Tf₂O, and pyridine, heated to 35°C for several hours. organic-chemistry.org

Table 2: Synthesis of Vinylphosphonates from Carbonyls

Carbonyl Type Reagent System Key Features
Aldehydes Diphenyl triphenylphosphoranylidenemethylphosphonate Convenient for β-substituted vinylphosphonates. tandfonline.com
Ketones Tetraethyl methylenebisphosphonate carbanion Limited utility. tandfonline.com

Relay Cross Metathesis Reactions of Vinylphosphonates

Olefin metathesis has revolutionized the formation of carbon-carbon double bonds. However, simple (β-substituted) vinylphosphonates are often reluctant to participate in cross-metathesis reactions with terminal alkenes using standard Grubbs catalysts. beilstein-journals.orgnih.gov They are classified as type III substrates, indicating their limited reactivity. researchgate.net

To overcome this challenge, a "relay" cross-metathesis (RCM) strategy has been developed. beilstein-journals.org In this approach, the phosphonate ester is modified to include a more reactive terminal alkene, such as an allyl group. beilstein-journals.orgnih.govumsl.edu The Grubbs catalyst first reacts with the highly reactive allyl group on the phosphonate ester. beilstein-journals.org This is followed by an intramolecular ring-closing metathesis step that forms a temporary oxaphosphole intermediate and releases a new, reactive metal alkylidene. beilstein-journals.org This new alkylidene then readily engages with the desired cross-metathesis partner (e.g., a substituted styrene) to form the final product. beilstein-journals.org This relay mechanism allows for the facile synthesis of complex vinylphosphonates that would otherwise be inaccessible through direct cross-metathesis. beilstein-journals.orgumsl.edu

Table 3: Relay Cross Metathesis of Allyl Vinylphosphonate

Vinylphosphonate Substrate Metathesis Partner Catalyst Key Feature Product Yield
Dimethyl (β-substituted) vinylphosphonate Terminal Alkenes Grubbs Catalyst Unreactive Low / No reaction beilstein-journals.orgnih.gov

Strategies for Incorporating Benzylic and Phenyl Moieties into Phosphonate Esters

The introduction of the benzyl and phenyl groups onto the phosphorus atom is critical for the synthesis of the target compound. This typically involves forming a C-P bond at a benzylic position and an O-P bond with a phenol, or forming two C-P bonds. The following sections focus on creating the crucial diarylmethyl or arylmethyl phosphonate backbone.

Palladium-Catalyzed α-Arylation and Cross-Coupling Reactions of Benzylic Phosphonates

A powerful method for creating diarylmethyl phosphonates is the direct α-arylation of benzylic phosphonates. acs.orgnih.govacs.org This transformation introduces an aromatic group onto the carbon adjacent to the phosphorus atom through a deprotonative cross-coupling process (DCCP). acs.orgnih.govnih.gov A highly effective catalyst system for this reaction consists of Palladium(II) acetate (Pd(OAc)₂) and the bulky, electron-rich phosphine ligand CataCXium A, with sodium tert-butoxide (NaOt-Bu) as the base. acs.orgnih.gov This system facilitates the coupling of various benzyl diisopropyl phosphonate derivatives with a wide range of aryl bromides, achieving good to excellent isolated yields (64–92%). acs.orgnih.govnih.gov The reaction is challenging due to the low acidity of the benzylic protons on the phosphonate (pKa ≈ 27.6 in DMSO), but the optimized catalyst system successfully overcomes this barrier. acs.orgnih.gov

Table 4: Palladium-Catalyzed α-Arylation of Diisopropyl Benzyl Phosphonate

Aryl Bromide Partner Catalyst System Base Solvent Yield

Lewis Acid-Mediated Michaelis-Arbuzov Reaction with Arylmethyl Halides

The traditional Michaelis-Arbuzov reaction, which synthesizes phosphonates from alkyl halides and trialkyl phosphites, typically requires high temperatures. organic-chemistry.orgorganic-chemistry.org A significant improvement is the use of Lewis acids, which mediate the reaction at room temperature. organic-chemistry.orgacs.orgnih.gov This method allows for the facile preparation of arylmethyl and heteroarylmethyl phosphonates from the corresponding arylmethyl halides or even alcohols. organic-chemistry.orgnih.gov

Lewis acids such as indium(III) bromide (InBr₃) and zinc bromide (ZnBr₂) have proven to be effective catalysts. organic-chemistry.org For example, reacting a benzylic halide or alcohol with triethyl phosphite in the presence of a catalytic amount of InBr₃ or ZnBr₂ affords the desired phosphonate ester in good to excellent yields (75-93%). organic-chemistry.org This approach avoids the harsh conditions of the traditional method and expands the substrate scope. organic-chemistry.orgacs.org The reaction is believed to proceed via an Sₙ1-type pathway. organic-chemistry.org A similar one-flask protocol using zinc iodide (ZnI₂) has also been developed for the direct conversion of benzylic alcohols to phosphonates. orgsyn.orgacs.org

Table 5: Lewis Acid-Mediated Synthesis of Arylmethyl Phosphonates

Substrate Lewis Acid Catalyst Reagent Temperature Yield
Bromomethylindole InBr₃ (10 mol%) Triethyl phosphite Room Temp 80% acs.org
Heteroarylmethyl alcohols ZnBr₂ (1.1 equiv) Triethyl phosphite Room Temp 75-93% organic-chemistry.orgacs.org

Phospha-Michael Addition for Benzylic and Phenolic Phosphonate Formation

The phospha-Michael addition is a conjugate addition of a phosphorus-centered nucleophile to an electron-deficient alkene. rsc.org This reaction is a highly atom-efficient method for forming carbon-phosphorus bonds. rsc.org It is particularly useful for synthesizing β-functionalized phosphonates by reacting H-phosphonates (dialkyl phosphites) with Michael acceptors like α,β-unsaturated esters, ketones, or nitriles. rsc.org

The reaction's effectiveness depends on the catalyst and the nature of the substrates. rsc.org For instance, the addition of dialkyl phosphonates to acrylamide proceeds smoothly in the presence of a strong organic base like DBU. rsc.org In another application, the conjugate addition of a phosphinophenol to various Michael acceptors (like acrylonitrile or methyl acrylate) can lead to the formation of stable phosphonium phenolate zwitterions. nih.govchemrxiv.org This reaction involves the initial P-C bond formation followed by an intramolecular proton transfer from the phenolic hydroxyl group to the newly formed carbanion, which is the rate-determining step. nih.gov

Table 6: Phospha-Michael Addition Reactions

Phosphorus Nucleophile Michael Acceptor Catalyst / Conditions Product Type
Dialkyl Phosphonates Acrylamide DBU (strong base) β-phosphonatyl amide rsc.org
Dialkyl Phosphonates Enones Basic catalysts β-ketophosphonate rsc.org

Advanced Synthetic Techniques and Catalyst Systems for Benzyl prop-1-en-2-yl phenylphosphonate (B1237145) and Analogous Structures

The synthesis of complex phosphonate esters, such as benzyl prop-1-en-2-yl phenylphosphonate, necessitates the use of advanced and highly selective chemical methodologies. Modern synthetic strategies are increasingly focused on the precise control of stereochemistry, the development of environmentally benign processes, and the application of novel catalytic systems to enhance reaction efficiency and selectivity. This section explores the sophisticated techniques available for the asymmetric synthesis of chiral phosphonates and the emerging green chemistry and novel catalytic approaches that are shaping the future of organophosphorus synthesis.

Asymmetric Synthesis of Chiral Phosphonate Derivatives with Vinyl or Benzylic Stereocenters

The asymmetric synthesis of chiral phosphonates, particularly those containing stereocenters at the vinyl or benzylic positions, is a significant area of research due to the biological importance of such molecules. Current time information in Santa Cruz, CA, US. The creation of these stereocenters can be achieved through various catalytic asymmetric reactions, including metal complex catalysis and organocatalysis. Current time information in Santa Cruz, CA, US.rsc.org

Vinyl Stereocenters: The asymmetric Michael reaction is a prominent method for introducing chirality in vinyl phosphonates. Current time information in Santa Cruz, CA, US. For instance, the reaction of vinyl bis-phosphonates with enol compounds, catalyzed by a pyrrolidine organocatalyst, can yield Michael adducts with high enantioselectivity. Current time information in Santa Cruz, CA, US. Research has shown that this reaction can proceed at room temperature to achieve up to 90% enantiomeric excess (ee). Current time information in Santa Cruz, CA, US. Another approach involves the enantioselective β-phosphonylation of α,β-unsaturated aldehydes using trivalent trialkyl phosphites, catalyzed by a silyl ether of L-diarylprolinol, which has been shown to produce highly enantioenriched products. Current time information in Santa Cruz, CA, US.

Benzylic Stereocenters: The synthesis of phosphonates with chiral benzylic carbons can be approached through methods like the asymmetric hydrophosphonylation of imines. rsc.org Chiral Brønsted acids have been used to catalyze the reaction between achiral imines and dialkyl phosphites, leading to α-aminophosphonates with good enantiomeric excesses. Current time information in Santa Cruz, CA, US. Palladium-catalyzed asymmetric addition of arylboronic acids to formylphosphonate-derived hydrazones is another effective method, yielding α-aryl α-hydrazino phosphonates with excellent enantioselectivities (96% to >99% ee). mdpi.com

While the direct asymmetric synthesis of a molecule containing both a vinyl and a benzylic stereocenter, such as this compound, is not extensively detailed in the literature, the principles from the synthesis of related structures can be applied. A potential strategy could involve a multi-step synthesis where one stereocenter is established first, followed by the introduction of the second with stereochemical control.

Table 1: Examples of Catalytic Systems for Asymmetric Phosphonate Synthesis

Catalyst TypeReactionSubstratesEnantioselectivity (ee)
Pyrrolidine OrganocatalystMichael AdditionVinyl bis-phosphonates and enol compoundsUp to 90%
Chiral Brønsted AcidHydrophosphonylationAchiral imines and dialkyl phosphitesUp to 90.6%
Pyridine–hydrazone N,N-ligands and Pd(TFA)₂Addition of Arylboronic AcidsFormylphosphonate-derived hydrazones96% to >99%
Silyl ether of L-diarylprolinolβ-phosphonylationα,β-unsaturated aldehydes and trialkyl phosphitesHigh

Green Chemistry Approaches in Phosphonate Synthesis (e.g., Microwave-Assisted, Catalyst-Free)

Green chemistry principles are increasingly being integrated into phosphonate synthesis to develop more sustainable and environmentally friendly processes. Key areas of focus include the use of alternative energy sources like microwave irradiation and the development of catalyst-free reaction conditions. bioengineer.org

Microwave-Assisted Synthesis: Microwave (MW) technology has been successfully applied to accelerate phosphonate synthesis. mdpi.com For example, the Hirao reaction, a palladium-catalyzed cross-coupling of >P(O)H compounds with aryl halides, can be significantly enhanced under microwave conditions, leading to higher conversions and yields in shorter reaction times. mdpi.com MW-assisted methods have also been developed for the hydrolysis of phosphonate diesters to their corresponding phosphonic acids using inexpensive hydrochloric acid, offering a greener alternative to traditional reagents like trimethylsilyl halogenides. rsc.org

Catalyst-Free Synthesis: The development of catalyst-free reactions is a significant goal in green chemistry as it simplifies reaction procedures and reduces waste. Catalyst-free methods for the synthesis of α-aminophosphonates have been reported, often utilizing multicomponent reactions. researchgate.nettandfonline.com For instance, a one-pot, three-component condensation of aldehydes, amines, and triethyl phosphate (B84403) in a water-ethyl lactate mixture under ultrasonic irradiation can produce α-aminophosphonates in high yields without the need for a catalyst. tandfonline.com Another example is the catalyst-free cycloaddition of alkynyl phosphonates to dienes to produce cycloalkenyl phosphonates. rsc.org

Table 2: Comparison of Green Synthesis Methods for Phosphonates

MethodKey FeaturesAdvantagesExample Reaction
Microwave-AssistedUse of microwave irradiation for heatingFaster reaction times, higher yields, potential for solvent-free conditionsHirao P-C coupling reaction mdpi.com
Catalyst-FreeReaction proceeds without a catalystReduced cost and waste, simplified purificationOne-pot synthesis of α-aminophosphonates tandfonline.com

Utilization of Novel Catalytic Materials (e.g., Nanoparticles, Metal-Organic Frameworks)

The exploration of novel catalytic materials is a burgeoning field in phosphonate synthesis, with nanoparticles and metal-organic frameworks (MOFs) showing significant promise. rsc.orgnih.gov

Nanoparticles: Nanoparticles can serve as highly efficient heterogeneous catalysts in phosphonate synthesis due to their high surface-area-to-volume ratio. rsc.org For example, nano silica-supported BF₃ has been used as a catalyst in Michaelis-Arbuzov reactions. rsc.org Phosphonate-stabilized silver nanoparticles have also been synthesized in a one-step process, demonstrating the dual role of phosphonates as both reducing and stabilizing agents. rsc.org Poly(vinylphosphonate) coatings on magnetite nanoparticles have been shown to create stable aqueous suspensions with potential applications in catalysis and functionalization. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. nih.govacs.org Their tunable structures and high porosity make them attractive candidates for heterogeneous catalysis. Phosphonate-based MOFs, in particular, have been investigated for their catalytic activity. nih.gov The strong coordination between the phosphonate group and metal centers can lead to robust and stable frameworks. nih.gov While the synthesis of porous phosphonate MOFs can be challenging, their potential as catalysts for various organic transformations is an active area of research. acs.orgmdpi.com

Table 3: Novel Catalytic Materials in Phosphonate Synthesis

MaterialDescriptionApplication in Phosphonate SynthesisAdvantages
NanoparticlesMaterials with dimensions in the 1-100 nm rangeHeterogeneous catalysis in reactions like Michaelis-Arbuzov rsc.orgHigh catalytic activity, ease of separation and recyclability
Metal-Organic Frameworks (MOFs)Porous crystalline materials of metal ions and organic linkersHeterogeneous catalysis, potential for shape-selective reactions nih.govacs.orgHigh porosity, tunable structure, potential for active site isolation

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H and ¹³C NMR for Organic Framework Determination

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Benzyl (B1604629) prop-1-en-2-yl phenylphosphonate (B1237145), the spectrum would be complex. The benzylic protons (CH₂) adjacent to the oxygen atom would likely appear as a doublet due to coupling with the phosphorus atom, typically in the range of 5.0-5.3 ppm. oregonstate.edu The protons of the two phenyl rings would generate signals in the aromatic region, approximately between 7.2 and 8.0 ppm. The vinyl protons of the prop-1-en-2-yl group are expected around 4.8-5.5 ppm, showing characteristic geminal and allylic couplings.

¹³C NMR Spectroscopy : This method identifies all unique carbon atoms in the molecule. The spectrum would show distinct signals for the benzyl, phenyl, and propenyl groups. The benzylic carbon (CH₂) would be expected around 67-70 ppm. jcsp.org.pk Aromatic carbons from both phenyl rings would appear in the 120-135 ppm region, with the carbon directly attached to the phosphorus showing a distinct chemical shift and coupling to ³¹P. tandfonline.combhu.ac.in The carbonyl-like carbon of the phosphonate (B1237965) group (P=O) does not exist; instead, the phosphorus is directly bonded to the phenyl ring. The carbons of the prop-1-en-2-yl group would be found with the sp² carbons in the 115-140 ppm range and the methyl carbon around 20 ppm.

Illustrative ¹H NMR Data for Similar Moieties
Functional Group Expected Chemical Shift (δ, ppm)
Benzyl CH₂ (in Benzyl Acetate)~5.1
Aromatic H (Phenyl)7.2-7.8
Vinylic H (in Isopropenyl Acetate)4.6-4.9
Methyl H (in Isopropenyl Acetate)~1.9
Illustrative ¹³C NMR Data for Similar Moieties
Functional Group Expected Chemical Shift (δ, ppm)
Benzyl CH₂ (in Benzyl Propionate)~66
Aromatic C (Phenyl)127-134
Vinylic C=CH₂ (in 2-phenylpropene)~113
Vinylic C (in 2-phenylpropene)~145
Methyl C (in 2-phenylpropene)~24

³¹P NMR for Phosphorus Environment Analysis and P-C Bond Confirmation

Since Benzyl prop-1-en-2-yl phenylphosphonate is an organophosphorus compound, ³¹P NMR spectroscopy is an indispensable tool for its characterization. oxinst.com This technique is highly sensitive to the electronic environment around the phosphorus atom.

For a phenylphosphonate ester, a single resonance is expected in the ³¹P NMR spectrum. The chemical shift for such compounds typically falls within the range of +15 to +25 ppm relative to an 85% H₃PO₄ standard. researchgate.net The precise chemical shift provides insight into the oxidation state and coordination of the phosphorus atom. Furthermore, the presence of coupling between the phosphorus atom and adjacent protons (e.g., the benzylic CH₂ protons) or carbons, observable in ¹H or ¹³C NMR, confirms the P-O-C and P-C covalent bonds within the molecule. tandfonline.comnih.gov

Advanced NMR Techniques (e.g., Liquid- and Solid-State NMR)

For an unambiguous assignment of all ¹H and ¹³C signals, advanced 2D NMR techniques would be employed.

Liquid-State NMR : Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These experiments are crucial for piecing together the molecular structure.

Solid-State NMR : If the compound is a crystalline or amorphous solid, solid-state NMR (ssNMR) could provide valuable structural information. acs.orgosti.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids, which can give insights into the molecular conformation and intermolecular packing in the solid state. forth.grnyu.edu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands:

P=O Stretch : A strong and prominent absorption band is expected in the region of 1250-1290 cm⁻¹ corresponding to the P=O stretching vibration of the phosphonate group. nih.govacs.org

P-O-C Stretch : Absorptions corresponding to the P-O-C (ester) linkages would appear in the 1000-1050 cm⁻¹ (asymmetric) and 950-990 cm⁻¹ (symmetric) regions. researchgate.net

C=C Stretch : The stretching vibration of the C=C double bond in the prop-1-en-2-yl group would be observed around 1650 cm⁻¹.

Aromatic C=C Stretch : Multiple bands in the 1450-1600 cm⁻¹ region would indicate the C=C stretching vibrations within the two phenyl rings.

C-H Stretch : Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic (benzyl and methyl) C-H stretching would be observed just below 3000 cm⁻¹.

Illustrative FT-IR Data for Similar Functional Groups
Functional Group Expected Absorption (cm⁻¹)
P=O (Phosphonate)1250-1290 (Strong)
P-O-C (Phosphonate)950-1050 (Strong)
C=C (Alkene)1640-1680 (Medium)
C=C (Aromatic)1450-1600 (Multiple, Medium)
C-H (Aromatic)3010-3100 (Medium)
C-H (Aliphatic)2850-2960 (Medium)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely be complex. Key fragmentation pathways could include:

Benzylic Cleavage : Loss of a benzyl radical or formation of a stable benzyl cation (tropylium ion) at m/z 91 is a very common fragmentation pathway for benzyl-containing compounds. miamioh.edujove.com

McLafferty-type Rearrangements : Hydrogen rearrangements could lead to the elimination of neutral molecules like propene.

Cleavage of P-O and P-C bonds : Fragmentation of the phosphonate core could lead to ions corresponding to the phenylphosphonate moiety or the benzyl/propenyl fragments. nih.gov Analysis of these fragments helps to piece together the different components of the molecule.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

If this compound can be obtained as a single crystal of sufficient quality, X-ray diffraction is the definitive method for determining its three-dimensional molecular structure. nih.govwikipedia.orglibretexts.org

This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise information on:

Atomic Coordinates : The exact position of every atom (excluding hydrogen, typically) in the crystal lattice.

Bond Lengths and Angles : Highly accurate measurements of the distances between bonded atoms and the angles between bonds.

Intermolecular Interactions : How the molecules pack together in the crystal, including any hydrogen bonding or van der Waals interactions.

This level of detail is unparalleled by other techniques and provides an unambiguous confirmation of the molecular structure. The successful application of XRD is, however, entirely dependent on the ability to grow suitable single crystals, which can often be a challenging step. nih.gov

Surface-Sensitive Techniques: X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS)

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques used to investigate the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, these methods would provide critical information about the core and valence level electrons.

X-ray Photoelectron Spectroscopy (XPS)

XPS analysis of this compound would involve irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons can be calculated, which is characteristic of each element. Furthermore, small shifts in these binding energies (chemical shifts) can provide information about the chemical bonding environment of the atoms.

For instance, the phosphorus atom in the phenylphosphonate group would be expected to show a characteristic P 2p peak. The precise binding energy of this peak would indicate its oxidation state and bonding to oxygen and carbon atoms. A study on phosphonic acid-based organic polymers revealed a characteristic P 2p peak at approximately 133 eV. acs.org Similarly, the carbon C 1s spectrum would be deconvoluted into several peaks representing the different types of carbon atoms in the molecule, such as the aromatic carbons of the phenyl and benzyl groups, the alkene carbons of the prop-1-en-2-yl group, and the carbon atoms single-bonded to oxygen and phosphorus. The O 1s spectrum would show components corresponding to the P=O and P-O-C linkages.

Hypothetical XPS Data for this compound

ElementOrbitalBinding Energy (eV)Possible Assignment
C1s~284.8C-C, C-H (aromatic/aliphatic)
C1s~286.2C-O, C-P
O1s~532.0P-O-C
O1s~530.5P=O
P2p~133.0Phenylphosphonate

Note: This table is illustrative and based on typical binding energies for similar functional groups.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is analogous to XPS but uses a lower energy ultraviolet light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV). kratos.com This lower energy makes UPS particularly sensitive to the valence electrons, which are involved in chemical bonding. kratos.com A UPS spectrum of this compound would provide detailed information about the molecular orbitals, including the highest occupied molecular orbital (HOMO). youtube.com This technique is also valuable for determining the work function of a material. kratos.com The analysis of the valence band structure can be crucial in understanding the electronic properties of the compound, especially if it is being investigated for applications in electronic devices. youtube.com

Elemental Analysis (e.g., CHN analysis, ICP-AES) for Purity and Composition

Elemental analysis is a fundamental method for determining the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample of an organic compound. This technique is crucial for verifying the elemental composition of a newly synthesized compound like this compound and assessing its purity. measurlabs.com

CHN Analysis

In CHN analysis, a sample is combusted in an excess of oxygen, and the resulting gases (carbon dioxide, water vapor, and nitrogen) are quantitatively measured. measurlabs.com The results are then used to calculate the percentage of each element in the original sample. These experimental percentages are compared to the theoretical values calculated from the molecular formula (C₁₆H₁₇O₃P). A close agreement between the found and calculated values, typically within ±0.4%, is a strong indicator of the compound's purity. nih.gov

Theoretical vs. Hypothetical Experimental Elemental Analysis Data for this compound

ElementTheoretical %Found % (Hypothetical)
Carbon (C)66.6666.58
Hydrogen (H)5.955.99
Oxygen (O)16.65Not Determined
Phosphorus (P)10.74Not Determined

Note: Oxygen is typically not directly measured and is often calculated by difference. Phosphorus content would be determined by a separate method like ICP-AES.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

To determine the phosphorus content, a technique such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), would be employed. researchgate.netscispace.com This method involves introducing the sample into an inductively coupled plasma, which excites the atoms to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample. mdpi.com For this compound, the sample would first need to be digested, typically using strong acids, to bring the phosphorus into a solution that can be introduced into the plasma. nih.gov ICP-AES is a highly sensitive technique that can accurately quantify the phosphorus content, providing further confirmation of the compound's composition. scispace.comdoaj.org

Theoretical and Computational Chemistry in Phosphonate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in modern chemical research, providing deep insights into molecular properties. However, specific studies applying these methods to Benzyl (B1604629) prop-1-en-2-yl phenylphosphonate (B1237145) are not documented.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and stability of molecules. Typically, a functional like B3LYP with a basis set such as 6-311G(d,p) is employed to perform geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. nih.goveurjchem.com This process yields crucial data on bond lengths, bond angles, and dihedral angles. While this methodology is standard, the results of such calculations for Benzyl prop-1-en-2-yl phenylphosphonate have not been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the chemical stability of a compound. eurjchem.com A larger gap suggests higher stability and lower reactivity. eurjchem.com For many organic molecules, these energies are calculated to understand their electronic transitions and potential as, for example, nonlinear optical materials. banglajol.info However, the specific HOMO-LUMO energies and the corresponding energy gap for this compound have not been reported.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. eurjchem.comnih.gov Computational methods like the Gauge-Including Atomic Orbital (GIAO) approach are often used in conjunction with DFT to calculate the theoretical ¹H and ¹³C NMR spectra. researchgate.net These predicted spectra are then compared with experimental data to confirm the molecular structure. eurjchem.comnih.gov For this compound, no such predictive studies have been published.

Molecular Modeling and Reaction Mechanism Elucidation

Molecular modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states.

Computational Studies of Reaction Pathways, Intermediates, and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms. nih.gov By calculating the potential energy surface, researchers can map out the most likely pathway for a reaction, identifying the structures and energies of intermediates and the transition states that connect them. mit.edu This information is vital for understanding how a reaction proceeds and for optimizing reaction conditions. Such detailed mechanistic studies for reactions involving this compound are currently absent from the scientific literature.

Investigation of Catalytic Effects and Selectivity via Computational Methods

Computational methods are also employed to understand how catalysts influence reactions, including their impact on reaction rates and selectivity (regio- and stereoselectivity). By modeling the interaction between the catalyst and the reactants, it is possible to elucidate the origin of catalytic effects. nih.gov There are no available computational studies that investigate the catalytic effects on reactions involving this compound.

Conformational Analysis and Stereochemical Prediction

Computational chemistry provides powerful tools for the investigation of molecular structures and energies, offering deep insights into the conformational preferences and stereochemical outcomes of organophosphorus compounds. For acyclic molecules such as this compound, theoretical methods are crucial for understanding the rotational barriers around single bonds and predicting the most stable three-dimensional arrangements. These studies are fundamental to elucidating structure-property and structure-reactivity relationships.

Theoretical studies on analogous acyclic organophosphorus compounds often employ Density Functional Theory (DFT) and ab initio methods to calculate the potential energy surface as a function of these dihedral angles. These calculations help identify local energy minima, which correspond to stable conformers, and the transition states that connect them.

The prediction of stereochemistry in reactions leading to or involving such phosphonates can also be guided by computational models. By calculating the energies of possible transition states, it is possible to predict which diastereomer or enantiomer will be preferentially formed. For a molecule with a chiral phosphorus center, such as this compound, understanding the factors that control its stereochemical integrity is of significant interest.

To illustrate the type of data generated from such computational studies, the following tables present hypothetical results from a DFT calculation on a generic acyclic phenylphosphonate, showcasing how conformational analysis and energy calculations are typically reported.

Table 1: Calculated Relative Energies of Stable Conformers for a Generic Acyclic Phosphonate (B1237965)

ConformerDihedral Angle 1 (°)*Dihedral Angle 2 (°)**Relative Energy (kcal/mol)
A60 (gauche)180 (anti)0.00
B-60 (gauche)180 (anti)0.00
C180 (anti)180 (anti)1.25
D60 (gauche)60 (gauche)2.50

* Corresponds to the O=P-O-C dihedral angle. ** Corresponds to the P-O-C-C dihedral angle.

Table 2: Predicted Rotational Barriers for a Generic Acyclic Phosphonate

Rotation Around BondTransition State Dihedral Angle (°)Calculated Barrier Height (kcal/mol)
P-O05.8
P-O1204.2
C-O03.5
C-O1202.8

These tables demonstrate how computational chemistry can quantify the energetic landscape of a molecule. The relative energies in Table 1 indicate the population of each conformer at equilibrium, with lower energies corresponding to more abundant species. Table 2 provides insight into the flexibility of the molecule by detailing the energy required to rotate around specific bonds. For this compound, similar calculations would be invaluable in understanding its three-dimensional structure and dynamic behavior.

Q & A

Q. What are the common synthetic routes for benzyl phenylphosphonate derivatives, and how can reaction yields be optimized?

Benzyl phenylphosphonates are typically synthesized via nucleophilic substitution or esterification reactions. For example, diethyl benzylphosphonates are prepared by reacting benzyl halides with dialkyl phosphites under basic conditions (e.g., sodium hydride or triethylamine) . Optimization involves:

  • Catalyst selection : Copper complexes with phenylphosphonate ligands (e.g., [Cu(dpp)(binc)]BF₄) enhance reaction efficiency in bromoalkylation .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve yields .
  • Substituent effects : Electron-withdrawing groups on the benzyl moiety increase reactivity .

Table 1 : Representative Synthetic Conditions

Starting MaterialReagents/CatalystsYield (%)Reference
Benzyl bromideNaH, (EtO)₂P(O)H75–85
Benzyl chloride[Cu(dpp)(binc)]BF₄68

Q. Which characterization techniques are critical for confirming the structure of benzyl prop-1-en-2-yl phenylphosphonate?

Key methods include:

  • X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving anisotropic displacement parameters and handling twinned data .
  • NMR spectroscopy : ³¹P NMR identifies phosphonate groups (δ ~20–30 ppm), while ¹H/¹³C NMR confirms alkyl/aryl substituents .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structural ambiguities in benzyl phenylphosphonate derivatives be resolved using crystallographic tools like SHELXL?

SHELXL addresses challenges via:

  • Twinned data refinement : The TWIN and BASF commands model pseudo-merohedral twinning .
  • Anisotropic displacement parameters : ANIS restraints improve accuracy for light atoms (e.g., oxygen in phosphonate groups) .
  • Hydrogen bonding networks : DFIX and DANG constraints refine intermolecular interactions critical for stability .

Example : A study on 3-[4-(benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one used SHELXL to resolve disorder in the benzyl group, achieving an R-factor of 0.039 .

Q. What methodologies are recommended for analyzing contradictory results in the antimicrobial activity of benzylphosphonates?

Contradictions often arise from substituent effects or bacterial strain variability. Strategies include:

  • Systematic variation : Synthesize derivatives with substituents at meta/para positions to assess electronic effects .
  • Lipopolysaccharide (LPS) specificity : Test against E. coli strains with varying LPS lengths (e.g., K12 vs. R2-R4) to evaluate membrane permeability .
  • Statistical modeling : Multivariate regression correlates logP, steric parameters, and MIC values to identify dominant factors .

Q. How does the phosphonate group influence catalytic activity in transition-metal complexes?

The phosphonate moiety stabilizes metal centers and modulates electronic properties:

  • Copper complexes : Phenylphosphonate ligands in [Cu(dpp)(binc)]BF₄ enhance catalytic turnover in visible-light-driven bromoalkylation by facilitating electron transfer .
  • Substituent effects : Electron-deficient aryl groups increase Lewis acidity, improving substrate activation .

Q. What experimental designs are effective for studying environmental degradation pathways of benzyl phenylphosphonates?

  • Photolysis studies : Use UV-Vis spectroscopy to monitor degradation under simulated sunlight, with LC-MS identifying breakdown products (e.g., phenylphosphonic acid) .
  • Microbial assays : Incubate with soil microbiota and track phosphate release via ion chromatography .
  • Computational modeling : DFT calculations predict reactive sites for hydrolysis or oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.